

An In-depth Technical Guide to N-Benzylideneaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Benzylideneaniline*

Cat. No.: *B3420153*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and analysis of **N-Benzylideneaniline**, a significant intermediate in organic synthesis.

Core Properties of N-Benzylideneaniline

N-Benzylideneaniline, also known as benzalaniline, is an imine compound formed from the condensation of benzaldehyde and aniline. It serves as a crucial precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.

The key physicochemical properties of **N-Benzylideneaniline** are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C ₁₃ H ₁₁ N	[1][2][3]
Molecular Weight	181.23 g/mol	[1][2][3]
CAS Number	538-51-2	[1][2][4]
Appearance	Yellowish crystalline powder/needles	[2][5]
Melting Point	52-54 °C	[1][4]
Boiling Point	300 °C at 760 mmHg	[5]
Solubility	Soluble in ethanol, ether, chloroform, and acetic anhydride; partly soluble in water.	[1][5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **N-Benzylideneaniline** are critical for reproducible research. Below is a standard laboratory protocol for its synthesis and an overview of its characterization.

This protocol details the direct condensation reaction between benzaldehyde and aniline.[6][7]

Materials:

- Benzaldehyde (1 mole, 106 g), freshly distilled
- Aniline (1 mole, 93 g), freshly distilled
- 95% Ethanol
- 500-cc three-necked, round-bottomed flask
- Mechanical stirrer

- Beakers
- Büchner funnel
- Ice bath

Procedure:

- Place 106 g (1 mole) of freshly distilled benzaldehyde into a 500-cc three-necked, round-bottomed flask equipped with a mechanical stirrer.
- While rapidly stirring, add 93 g (1 mole) of freshly distilled aniline to the flask. A reaction will occur within seconds, characterized by the evolution of heat and the separation of water.
- Allow the reaction mixture to stand for fifteen minutes.
- In a separate 600-cc beaker, prepare 165 cc of 95% ethanol. Pour the reaction mixture into the ethanol with vigorous stirring.
- Crystallization should begin within approximately five minutes. Allow the mixture to stand for ten minutes at room temperature.
- Following the room temperature incubation, place the beaker in an ice-water bath for thirty minutes to facilitate further crystallization.
- Collect the resulting crystals by suction filtration using a large Büchner funnel. Press the solid mass to remove excess solvent.
- Air-dry the collected product. The expected yield of pure **N-benzylideneaniline**, melting at 52°C, is between 152–158 g (84–87% of the theoretical amount).[7]
- For higher purity, the product can be recrystallized from 85% ethanol.[6]

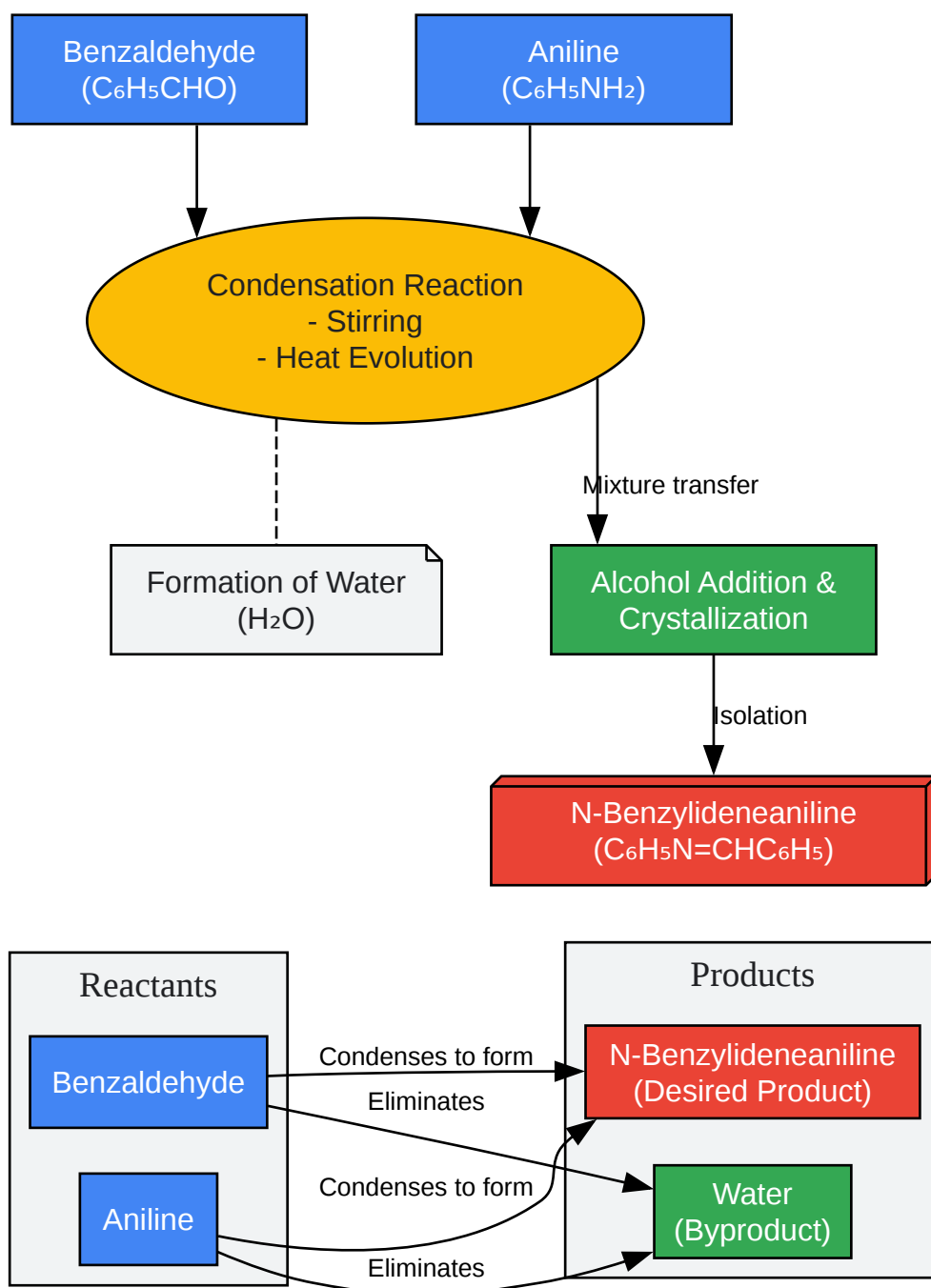
N-Benzylideneaniline is commonly characterized to confirm its structure and purity.

- Infrared (IR) Spectroscopy: The formation of the imine is confirmed by the presence of a characteristic stretching vibration peak for the azomethine group (C=N) typically observed around 1625-1630 cm^{-1} . [8][9]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton of the azomethine group ($\text{CH}=\text{N}$) shows a characteristic signal around 10.0 ppm.[\[8\]](#)[\[9\]](#)
 - ^{13}C NMR: The carbon of the azomethine group ($\text{CH}=\text{N}$) displays a signal at approximately 193.8 ppm.[\[8\]](#)[\[9\]](#)

Visualized Workflow and Relationships

The following diagrams illustrate the synthesis pathway and the logical relationship of the components involved in the preparation of **N-Benzylideneaniline**.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com